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Introduction
Virus-like particles (VLPs) represent a significant advancement in vaccine technology, offering

a safe and highly immunogenic platform for preventing and treating infectious diseases. In the

context of hepatitis B virus (HBV) infection, VLP-based vaccines have been a cornerstone of

global health initiatives for decades. Next-generation HBV vaccines are leveraging the

versatility of VLPs to enhance immunogenicity, broaden protection, and develop therapeutic

strategies for chronic hepatitis B. These advanced vaccines are based on the self-assembling

properties of viral structural proteins, primarily the hepatitis B surface antigen (HBsAg) and the

hepatitis B core antigen (HBcAg), to form particles that mimic the structure of the native virus

without containing any genetic material, rendering them non-infectious.[1][2][3]

This document provides detailed application notes and experimental protocols for the

development and evaluation of VLP-based next-generation hepatitis B vaccines. It is intended

for researchers, scientists, and drug development professionals working in the field of

vaccinology and immunology.
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Key Advantages of VLP-Based Hepatitis B Vaccines
Enhanced Safety: VLPs are non-replicative and non-infectious as they lack the viral genome.

[1][2]

High Immunogenicity: Their particulate nature and repetitive surface structure effectively

stimulate both humoral and cellular immune responses, often without the need for strong

adjuvants.[2]

Versatile Platform: VLPs can be engineered to display foreign epitopes, making them a

suitable platform for developing chimeric vaccines against other pathogens.[2]

Improved Stability: VLP-based vaccines are generally stable nanoparticles, which can be

advantageous for storage and distribution.[1]

Data Presentation
Table 1: Comparison of Hepatitis B VLP Expression
Systems
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Expression
System

VLP Type
Typical
Yield

Advantages
Disadvanta
ges

References

Pichia

pastoris

HBsAg,

HBcAg

Up to 3 mg/g

wet cell

weight

(HBcAg)

High cell

density

culture,

proper

protein

folding,

potential for

post-

translational

modifications.

Methanol

induction can

be hazardous

on a large

scale.

[1]

Escherichia

coli
HBcAg

~3.21 mg/L

(optimized)

Rapid growth,

low cost,

well-

established

genetics.

Lack of post-

translational

modifications,

potential for

inclusion

body

formation,

endotoxin

contaminatio

n.

[4][5]

Plant-based

(e.g.,

Nicotiana

benthamiana)

HBcAg Variable

Low cost,

scalable,

inherently

safe (no

human

pathogens).

Downstream

processing

can be

complex,

lower yields

compared to

microbial

systems.

[2]

Cell-Free

Protein

Synthesis

(Pichia

HBcAg ~6.4 µg/mL Rapid

prototyping,

precise

control over

Lower yield,

higher cost

for large-

scale

production.

[1]
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pastoris

lysate)

reaction

conditions.

Table 2: Characterization of Hepatitis B VLPs

VLP Type
Characterizati
on Method

Average
Particle Size
(Diameter)

Morphology References

HBsAg

Transmission

Electron

Microscopy

(TEM)

22-25 nm

Spherical,

icosahedral

contour

[6][7]

HBcAg (wild-

type)

Transmission

Electron

Microscopy

(TEM)

29-35 nm
Spherical,

icosahedral
[1][8]

Chimeric HBcAg-

HEV

Transmission

Electron

Microscopy

(TEM)

~34.1 nm

Irregular

spherical

("knobbly")

[8]

HBsAg
Dynamic Light

Scattering (DLS)

Hydrodynamic

radius (Rh)

varies

Provides

information on

size distribution

and aggregation

[9][10][11]

Table 3: Immunogenicity of VLP-Based Hepatitis B
Vaccines in Preclinical and Clinical Studies
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Vaccine
Candidate

Adjuvant Host

Key Findings
(Antibody
Titers / T-Cell
Response)

References

HBsAg VLP CpG (ODN1668) BALB/c mice

Anti-HBsAg titers

between 171,000

and 381.6 IU/L.

[12]

Chimeric HBsAg-

HCV VLPs

Addavax (MF59

analogue)
BALB/c mice

Antibody titers

approaching 5 x

10⁴ against

displayed HCV

epitopes.

[13]

HBc-preS1 VLPs Alhydrogel BALB/c mice

High anti-preS1

response and

significant T-cell

proliferation.

[14]

3-Antigen (pre-

S1, pre-S2, S)

HBsAg VLP

Aluminum

hydroxide

Humans (Phase

3 trial)

Seroprotection

rate of 99.3%

after 3 doses,

higher and more

rapid response

compared to

single-antigen

vaccine.

[15]

20 µg HBsAg

VLP (3-dose)
Alum Humans

Geometric mean

concentration

(GMC) of anti-

HBs: 427.46

mIU/mL at 24

months.

[16]
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Protocol 1: Production of HBsAg VLPs in Pichia pastoris
(Small-Scale)
This protocol is adapted from established guidelines for small-scale production.[1][6]

1. Materials:

Recombinant Pichia pastoris strain harboring the HBsAg gene.

BMGY (Buffered Glycerol-complex Medium) and BMMY (Buffered Methanol-complex

Medium).

Shake flasks.

Incubator shaker.

2. Procedure:

Inoculate 50 mL of BMGY medium with a glycerol stock of the recombinant P. pastoris strain.

Incubate at 30°C with vigorous shaking (250 rpm) for 12-16 hours, or until the optical density

at 600 nm (OD600) reaches 15.

Use this culture to inoculate 1 L of BMGY medium in a larger flask and incubate until the

OD600 reaches approximately 8 (around 14 hours).

Harvest the cells by centrifugation.

To induce HBsAg expression, resuspend the cell pellet in BMMY medium.

Continue incubation at 30°C with shaking for 48-72 hours, adding methanol to a final

concentration of 0.5% every 24 hours to maintain induction.

Harvest the cells by centrifugation for downstream processing.

Protocol 2: Purification of HBsAg VLPs
This protocol involves cell lysis followed by a series of chromatography steps.[6][17]
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1. Materials:

Lysis buffer (e.g., 25 mM sodium phosphate, 5 mM EDTA, pH 8.0).

High-pressure homogenizer.

Polyethylene glycol (PEG) 6000 and NaCl.

Fumed silica (Aerosil 380).

Ion-exchange chromatography (IEX) column.

Size-exclusion chromatography (SEC) column.

ÄKTA chromatography system or equivalent.

2. Procedure:

Cell Lysis: Resuspend the cell pellet in lysis buffer and pass through a high-pressure

homogenizer multiple times.

Clarification and Precipitation: Clarify the lysate by centrifugation. Add PEG 6000 and NaCl

to the supernatant to precipitate host cell proteins.

Adsorption to Fumed Silica: After another centrifugation step, adsorb the HBsAg from the

supernatant onto fumed silica. Elute the HBsAg from the silica.

Ion-Exchange Chromatography (IEX): Further purify the eluate using an IEX column to

remove additional contaminants.

Size-Exclusion Chromatography (SEC): Perform a final polishing step using an SEC column

to separate assembled VLPs from monomers and smaller impurities.

Characterization: Analyze the purified fractions by SDS-PAGE and confirm VLP formation by

Transmission Electron Microscopy (TEM).

Protocol 3: Immunological Evaluation in Mice
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This protocol outlines a general procedure for assessing the immunogenicity of a VLP vaccine

candidate in a mouse model.[12][14]

1. Materials:

BALB/c mice (6-8 weeks old).

VLP vaccine formulation.

Adjuvant of choice (e.g., Alhydrogel, CpG ODN).

Sterile PBS and syringes.

ELISA plates and reagents.

ELISpot plates and reagents.

Flow cytometer and antibodies for intracellular cytokine staining.

2. Procedure:

Immunization: Immunize groups of mice (n=5-10) subcutaneously or intramuscularly with the

VLP vaccine formulation. Include a control group receiving adjuvant only. Administer booster

immunizations at 2-3 week intervals.

Serum Collection: Collect blood samples at specified time points (e.g., before immunization

and 2 weeks after each boost) to obtain serum for antibody analysis.

Antibody Titer Determination (ELISA): a. Coat ELISA plates with recombinant HBsAg or the

specific antigen of interest. b. Block the plates to prevent non-specific binding. c. Add serial

dilutions of mouse sera and incubate. d. Add a horseradish peroxidase (HRP)-conjugated

anti-mouse IgG secondary antibody. e. Add a substrate solution and measure the

absorbance to determine the antibody titer.

T-Cell Response Analysis (ELISpot): a. Isolate splenocytes from immunized mice. b. Add

splenocytes to an ELISpot plate pre-coated with capture antibodies for specific cytokines

(e.g., IFN-γ, IL-4). c. Stimulate the cells with the VLP antigen or specific peptides. d. After

incubation, wash the plate and add a biotinylated detection antibody. e. Add a streptavidin-
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enzyme conjugate and a substrate to visualize the spots, which represent cytokine-secreting

cells.

Intracellular Cytokine Staining (ICS): a. Stimulate isolated splenocytes with the antigen in the

presence of a protein transport inhibitor (e.g., Brefeldin A). b. Stain the cells for surface

markers (e.g., CD4, CD8). c. Fix and permeabilize the cells. d. Stain for intracellular

cytokines (e.g., IFN-γ, TNF-α, IL-2). e. Analyze the cells by flow cytometry to quantify the

percentage of antigen-specific, cytokine-producing T-cells.

Mandatory Visualizations
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Caption: Workflow for the development of a VLP-based Hepatitis B vaccine.
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Caption: Immune response pathway induced by Hepatitis B VLP vaccines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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